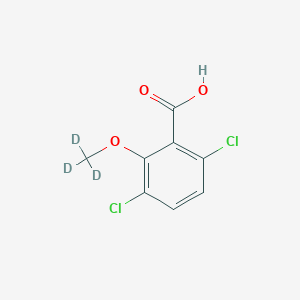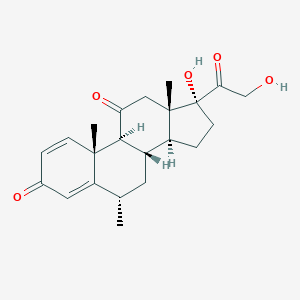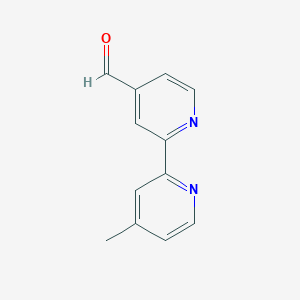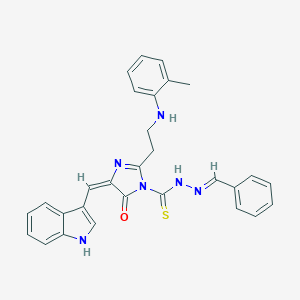
Dahctp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dahctp is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Dahctp is a derivative of the natural compound, 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione, and is characterized by its unique chemical structure and properties.
作用機序
The mechanism of action of Dahctp is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. Dahctp has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase. These enzymes play a crucial role in cell signaling and proliferation, making Dahctp a potential candidate for cancer therapy.
生化学的および生理学的効果
Dahctp has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Dahctp has also been reported to inhibit cell proliferation and migration, which are crucial processes involved in tumor growth and metastasis. In addition, Dahctp has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of Dahctp is its synthetic nature, which allows for the production of large quantities of the compound. This is beneficial for lab experiments that require high doses of the compound. However, one of the limitations of Dahctp is its limited solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the synthesis of Dahctp can be challenging, and the yield of the process can be affected by various factors, including the purity of the starting material and the quality of the reagents used.
将来の方向性
There are several future directions for the study of Dahctp. One of the areas of interest is the development of Dahctp-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of Dahctp, which may provide insights into its potential applications in various fields. In addition, the synthesis of Dahctp can be optimized to improve the yield and purity of the process, which may facilitate its use in lab experiments. Overall, the study of Dahctp has significant potential for the development of new drugs and therapies for various diseases.
合成法
The synthesis of Dahctp involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoline-1,4-dione with various reagents, including hydrazine hydrate, sodium hydroxide, and acetic anhydride. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product. The yield of the synthesis process depends on the purity of the starting material, reaction conditions, and the quality of the reagents used.
科学的研究の応用
Dahctp has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anticancer, antiviral, and antitumor properties, making it a promising candidate for drug development. Dahctp has also been studied for its potential use as an antioxidant and anti-inflammatory agent. In addition, Dahctp has been reported to have potential applications in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's diseases.
特性
CAS番号 |
110537-14-9 |
|---|---|
製品名 |
Dahctp |
分子式 |
C15H29N4O13P3 |
分子量 |
566.33 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-[4-(6-aminohexylamino)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H29N4O13P3/c16-6-3-1-2-4-7-17-13-5-8-19(15(21)18-13)14-9-11(20)12(30-14)10-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8,11-12,14,20H,1-4,6-7,9-10,16H2,(H,25,26)(H,27,28)(H,17,18,21)(H2,22,23,24)/t11-,12+,14+/m0/s1 |
InChIキー |
HGJARKVELPNKKU-OUCADQQQSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCCCCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
同義語 |
DAHCTP N(4)-(6-aminohexyl)deoxycytidine 5'-triphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



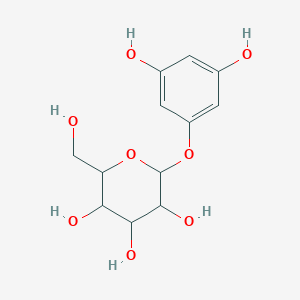
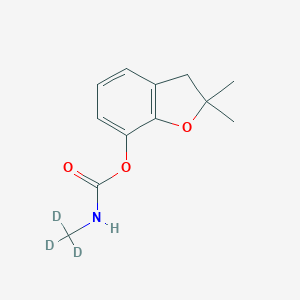
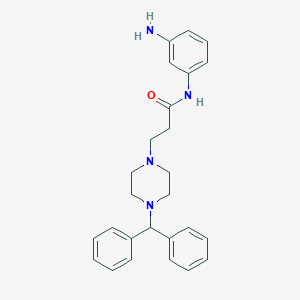
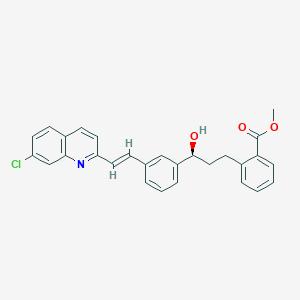
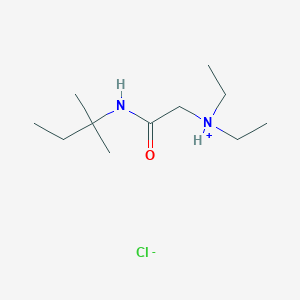
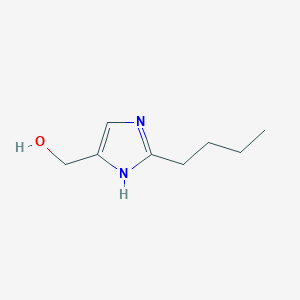

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)
